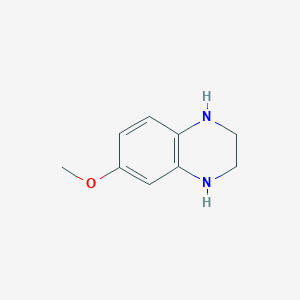

6-Methoxy-1,2,3,4-tetrahydroquinoxaline

説明

6-Methoxy-1,2,3,4-tetrahydroquinoxaline is a partially saturated heterocyclic compound featuring a quinoxaline backbone with a methoxy substituent at the 6-position. Its molecular formula is C₁₀H₁₃N₂O, and it has a molecular weight of 177.23 g/mol (calculated from and ). The compound is synthesized via catalytic transfer hydrogenation of the corresponding quinoxaline precursor, achieving a high yield of 92% under tetrabutylammonium bromide (TBAB) catalysis .

Key spectral data include:

- ¹H NMR (400 MHz, CDCl₃): δ 6.45 (d, J = 8.4 Hz, 1H), 3.70 (s, 3H, OCH₃), 3.46–3.26 (m, 6H, CH₂) .

- ¹³C NMR (101 MHz, CDCl₃): δ 153.6 (C-O), 135.2–101.2 (aromatic and aliphatic carbons), 55.7 (OCH₃) .

This compound is a precursor in synthesizing bioactive molecules, including antitumor agents .

特性

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10-11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRFQDARJDXESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502202 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13311-79-0 | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxyquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13311-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline typically involves the reduction of 6-methoxyquinoxaline. One common method is the catalytic hydrogenation of 6-methoxyquinoxaline using a palladium catalyst under hydrogen gas. The reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反応の分析

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Further reduction can lead to the formation of fully hydrogenated quinoxaline.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoxaline derivatives.

Reduction: Fully hydrogenated quinoxaline.

Substitution: Various substituted quinoxaline derivatives depending on the reagent used.

科学的研究の応用

Pharmaceutical Development

6-Methoxy-1,2,3,4-tetrahydroquinoxaline serves as a crucial building block in the synthesis of pharmaceuticals. Its potential neuroprotective properties make it particularly valuable in developing medications for neurological disorders. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various human tumor cell lines, suggesting its potential as an anticancer agent. For instance, certain derivatives have shown GI50 values significantly lower than those of established chemotherapeutics like paclitaxel, indicating their enhanced potency against drug-resistant cancer cells .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules. Its structure allows for modifications that can lead to the development of novel compounds with desired biological activities. This versatility makes it a valuable reagent in various organic synthesis protocols .

Natural Product Research

Researchers are increasingly using this compound in natural product studies to investigate its interactions within biological systems. This compound can serve as a precursor for exploring new therapeutic agents derived from natural sources. Studies have indicated that it may influence neurotransmitter receptors and other biological pathways, opening avenues for potential therapeutic applications .

Material Science

In the field of material science, this compound is being explored for its ability to enhance the properties of polymers and other materials. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it a candidate for developing advanced materials with specific characteristics tailored for industrial applications .

Analytical Chemistry

The compound is also employed in analytical chemistry for identifying and quantifying substances within various samples. It plays a role in quality control processes in laboratories by serving as a standard reference material in chromatographic techniques and other analytical methods .

Table 1: Summary of Key Research Findings on this compound Derivatives

作用機序

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. It has been shown to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner, without affecting the uptake of dopamine or gamma-aminobutyric acid (GABA). This suggests that the compound may modulate serotonergic transmission in the brain .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 6-Methoxy-1,2,3,4-tetrahydroquinoxaline with structurally analogous compounds:

Key Differences and Implications

Electronic Effects: The methoxy group in this compound donates electron density via resonance, making the aromatic ring more reactive toward electrophilic substitution compared to the electron-withdrawing nitro group in 6-Nitro-1,2,3,4-tetrahydroquinoxaline . 6,7-Dimethoxy derivatives exhibit increased solubility in polar solvents due to additional methoxy groups, which is advantageous in drug formulation .

Pharmacological Potential: this compound derivatives show antitumor activity by targeting colchicine-binding sites in microtubules . 6-Methoxy-1,2,3,4-tetrahydroquinoline (a quinoline analog) demonstrates antimicrobial properties, highlighting the impact of backbone heterocycle selection .

Synthetic Accessibility: Transfer hydrogenation methods yield this compound in 92% efficiency, outperforming the 81% yield of its 6-methyl analog . Nitro-substituted derivatives require harsh reduction conditions, complicating their synthesis .

NMR Spectral Trends

- Methoxy vs. Methyl: The singlet at δ 3.70 (OCH₃) in this compound contrasts with the multiplet at δ 2.18–2.08 (CH₃) in 6-Methyl-1,2,3,4-tetrahydroquinoxaline, confirming substituent identity .

- Aromatic Protons: Deshielding effects from electron-withdrawing groups (e.g., NO₂) shift aromatic proton signals downfield compared to electron-donating groups (e.g., OCH₃) .

生物活性

6-Methoxy-1,2,3,4-tetrahydroquinoxaline (6-MTHQ) is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of tubulin polymerization and its cytotoxic effects against various cancer cell lines. This article explores the biological activity of 6-MTHQ, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

6-MTHQ has the chemical formula and is classified under the category of tetrahydroquinoxaline derivatives. Its structure includes a methoxy group at the 6-position, which is crucial for its biological activity.

The primary mechanism through which 6-MTHQ exerts its biological effects is by inhibiting tubulin polymerization. This inhibition occurs at the colchicine binding site on tubulin, which is a critical target for many anticancer agents. By preventing tubulin assembly into microtubules, 6-MTHQ disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of 6-MTHQ exhibit significant cytotoxicity against various human tumor cell lines. For instance:

- Cytotoxicity Against Cancer Cell Lines : A study reported that certain N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives showed GI50 values ranging from 1.5 to 1.7 nM against A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer) cell lines, making them more potent than paclitaxel in some cases .

- Inhibition of Tubulin Polymerization : The most active compounds in this series demonstrated IC50 values for tubulin assembly inhibition between 0.92 to 1.0 μM, indicating strong potential as microtubule-targeting agents .

Structure-Activity Relationship (SAR)

The SAR analysis of 6-MTHQ derivatives reveals that modifications to the aryl substituents significantly affect their potency:

| Compound | Substituent | GI50 (nM) | IC50 Tubulin Assembly (μM) |

|---|---|---|---|

| 6d | 2-chloroquinazoline | 1.5–1.7 | 0.93 |

| 6b | 2-methylquinoline | 11–91 | 0.92 |

| 5f | N-phenyl | <100 | 1.0 |

These results indicate that specific substitutions enhance binding affinity and biological activity against cancer cells.

Case Study 1: Tetrahydroquinoxaline Derivatives

In a study focused on novel tetrahydroquinoxaline sulfonamide derivatives, one compound (I-7) was particularly noted for its ability to inhibit tubulin polymerization and disturb microtubule networks without inducing apoptosis. This compound demonstrated moderate to strong antiproliferative activity against HT-29 colorectal cancer cells .

Case Study 2: Colchicine Binding Site Inhibition

Another investigation illustrated that certain derivatives not only inhibited tubulin polymerization but also disrupted the microtubule network and caused cell cycle arrest at the G2/M phase . The molecular docking studies confirmed that these compounds target the colchicine binding site effectively.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-methoxy-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yield and purity?

- Methodology :

- Transfer Hydrogenation : Utilize tetrabutylammonium bromide (TBAB) as a catalyst with a Hantzsch ester as the hydrogen donor. This method achieves 92% yield under mild conditions (room temperature, chloroform solvent) .

- Condensation with Formaldehyde : React 3-methoxyphenethylamine with formaldehyde in aqueous solution. This method yields crystalline products but requires careful control of stoichiometry and pH .

- Key Variables : Catalyst loading (e.g., TBAB at 10 mol%), solvent polarity, and reaction time. Impurities often arise from over-reduction or incomplete cyclization.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Characterization Workflow :

- NMR Analysis : Key signals include a methoxy proton at δ 3.70 ppm (singlet, 3H) and aromatic protons at δ 6.45–6.13 ppm (J = 8.4 Hz coupling). 13C NMR confirms the methoxy carbon at δ 55.7 ppm and tetrahydroquinoxaline backbone carbons at δ 41.7–153.6 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M]+ with exact mass 165.1022 g/mol (C9H12N2O) .

Q. What are the primary research applications of this compound in bioactive molecule development?

- Core Applications :

- Pharmaceutical Intermediates : Used in synthesizing vasopressin V2 receptor antagonists and cholesteryl ester transfer protein inhibitors due to its tetrahydroquinoxaline scaffold .

- Alkaloid Synthesis : Acts as a precursor for yohimbine derivatives, which are studied for their neurological activity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Catalytic Strategies :

- Chiral Ruthenium/Iridium Complexes : Employ [RuCl2(diphosphine)(diamine)] catalysts for asymmetric hydrogenation of quinoxaline precursors. Enantiomeric excess (ee) >90% is achievable with optimized ligand-metal pairings .

- Challenges : Steric hindrance from the methoxy group may reduce ee; fine-tuning ligand bulkiness (e.g., using BINAP derivatives) improves stereoselectivity .

Q. What computational or experimental methods address contradictions in reported reaction yields for this compound?

- Data Reconciliation Framework :

- Comparative Kinetic Studies : Analyze competing pathways (e.g., hydrogenation vs. dehydrogenation) under varying conditions (solvent, temperature). For example, DMSO enhances nitro-group stability but may deactivate catalysts .

- DFT Calculations : Model transition states to identify rate-limiting steps in TBAB-catalyzed transfer hydrogenation .

Q. How does the methoxy substituent influence the compound’s electronic and steric properties in coordination chemistry?

- Structure-Activity Insights :

- Electronic Effects : The methoxy group donates electron density via resonance, stabilizing intermediates in catalytic cycles (e.g., Pd-mediated cross-couplings).

- Steric Impact : Ortho-methoxy positioning creates steric barriers, reducing binding affinity in certain metal complexes. Comparative studies with 6-chloro analogs show ~20% lower catalytic turnover .

Q. What protocols optimize the compound’s stability during long-term storage or under reactive conditions?

- Stabilization Strategies :

- Inert Atmosphere Storage : Prevents oxidation of the tetrahydroquinoxaline ring.

- Acidic Buffers : Use pH 4–5 solutions to avoid base-induced degradation. Degradation products include quinoxaline derivatives (identified via LC-MS monitoring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。